molecular formula C5H12FN B15312738 (2-Fluoroethyl)(propan-2-yl)amine

(2-Fluoroethyl)(propan-2-yl)amine

Cat. No.: B15312738
M. Wt: 105.15 g/mol
InChI Key: RMQUYIZMIUDCTF-UHFFFAOYSA-N
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Description

(2-Fluoroethyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines It consists of a 2-fluoroethyl group and a propan-2-yl group attached to an amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-fluoroethyl bromide can react with isopropylamine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2-Fluoroethyl)(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The propan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoroethyl)(propan-2-yl)amine is unique due to the combination of its fluoroethyl and propan-2-yl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

N-(2-fluoroethyl)propan-2-amine

InChI

InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3

InChI Key

RMQUYIZMIUDCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCF

Origin of Product

United States

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